2-(2-methoxyethoxy)-N-(3-methylpyridin-2-yl)pyridine-4-carboxamide 2-(2-methoxyethoxy)-N-(3-methylpyridin-2-yl)pyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034389-43-8
VCID: VC5288976
InChI: InChI=1S/C15H17N3O3/c1-11-4-3-6-17-14(11)18-15(19)12-5-7-16-13(10-12)21-9-8-20-2/h3-7,10H,8-9H2,1-2H3,(H,17,18,19)
SMILES: CC1=C(N=CC=C1)NC(=O)C2=CC(=NC=C2)OCCOC
Molecular Formula: C15H17N3O3
Molecular Weight: 287.319

2-(2-methoxyethoxy)-N-(3-methylpyridin-2-yl)pyridine-4-carboxamide

CAS No.: 2034389-43-8

Cat. No.: VC5288976

Molecular Formula: C15H17N3O3

Molecular Weight: 287.319

* For research use only. Not for human or veterinary use.

2-(2-methoxyethoxy)-N-(3-methylpyridin-2-yl)pyridine-4-carboxamide - 2034389-43-8

Specification

CAS No. 2034389-43-8
Molecular Formula C15H17N3O3
Molecular Weight 287.319
IUPAC Name 2-(2-methoxyethoxy)-N-(3-methylpyridin-2-yl)pyridine-4-carboxamide
Standard InChI InChI=1S/C15H17N3O3/c1-11-4-3-6-17-14(11)18-15(19)12-5-7-16-13(10-12)21-9-8-20-2/h3-7,10H,8-9H2,1-2H3,(H,17,18,19)
Standard InChI Key XWRBUNYKHHFSGX-UHFFFAOYSA-N
SMILES CC1=C(N=CC=C1)NC(=O)C2=CC(=NC=C2)OCCOC

Introduction

Synthetic Pathways

The synthesis of compounds like 2-(2-methoxyethoxy)-N-(3-methylpyridin-2-yl)pyridine-4-carboxamide typically involves multi-step reactions. Below is a generalized approach:

  • Preparation of the Carboxylic Acid Derivative:

    • A pyridine derivative is functionalized to introduce a carboxylic acid group at the 4-position.

    • Reagents such as alkyl halides or acid chlorides are used for modifications.

  • Amidation Reaction:

    • The carboxylic acid is converted into an amide by reacting with an amine derivative (e.g., 3-methylpyridin-2-amine).

    • Coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) are commonly used.

  • Attachment of the Methoxyethoxy Group:

    • The methoxyethoxy substituent is introduced via nucleophilic substitution or etherification reactions using appropriate alkylating agents.

These steps require careful control of reaction conditions to ensure high yield and purity.

Pharmacological Activities

Pyridine-based compounds, including carboxamides, are frequently studied for their biological activities:

  • Anti-inflammatory Properties: Pyridine derivatives are known inhibitors of enzymes like p38 MAP kinase, which play roles in inflammation.

  • Anticancer Potential: Some pyridine carboxamides exhibit cytotoxic effects on tumor cells by targeting specific signaling pathways.

  • Antiviral Activity: Pyridine derivatives have been explored as inhibitors of viral polymerases, such as those in influenza viruses.

Drug Design and Development

The dual aromatic pyridine structure allows for strong π-stacking interactions with biomolecules, while the methoxyethoxy group improves solubility and bioavailability, making this compound a promising lead in drug discovery.

Research Findings

Property/AspectDetails
SolubilityLikely soluble in polar organic solvents due to the methoxyethoxy group.
Biological TargetingPotential to bind to enzyme active sites or receptors via hydrogen bonding and hydrophobic interactions.
StabilityStable under standard laboratory conditions; sensitive to strong acids or bases during synthesis.
Toxicity ProfileRequires further evaluation; similar compounds generally show low toxicity in preliminary studies.

Future Directions

  • Biological Evaluation:

    • Conduct in vitro and in vivo studies to assess anticancer, anti-inflammatory, or antiviral properties.

    • Investigate its interaction with specific enzymes or receptors using molecular docking studies.

  • Structural Optimization:

    • Modify substituents on the pyridine rings to enhance potency and selectivity.

    • Replace the methoxyethoxy group with other hydrophilic moieties to improve pharmacokinetics.

  • Formulation Development:

    • Develop formulations for improved drug delivery, such as nanoparticles or liposomal carriers.

This compound represents an exciting avenue for further research into therapeutic applications due to its unique structural features and potential biological activities.

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